molecular formula C11H21ClN2O3 B13899297 tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride

tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride

Cat. No.: B13899297
M. Wt: 264.75 g/mol
InChI Key: LPGNKXDPDZHKSM-FZRXOQNUSA-N
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Description

tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride is a complex organic compound with a unique structure. It is characterized by a hexahydro-pyrrolo[3,2-b]pyrrole core, which is a bicyclic structure containing nitrogen atoms. The compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable pyrrole derivative with tert-butyl bromoacetate under basic conditions to form the tert-butyl ester. This is followed by cyclization and reduction steps to form the hexahydro-pyrrolo[3,2-b]pyrrole core.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.75 g/mol

IUPAC Name

tert-butyl (3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O3.ClH/c1-11(2,3)16-10(15)13-6-8(14)9-7(13)4-5-12-9;/h7-9,12,14H,4-6H2,1-3H3;1H/t7-,8+,9+;/m0./s1

InChI Key

LPGNKXDPDZHKSM-FZRXOQNUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H]2[C@@H]1CCN2)O.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CCN2)O.Cl

Origin of Product

United States

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